N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-{[5-(2-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound that features a combination of bromophenyl, chlorophenyl, and triazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-{[5-(2-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE typically involves a multi-step process:
Formation of the hydrazide: This step involves the reaction of an appropriate acyl hydrazide with a bromophenyl aldehyde under acidic or basic conditions to form the hydrazone.
Introduction of the triazolyl group: The hydrazone is then reacted with a chlorophenyl triazole derivative in the presence of a suitable catalyst, such as a transition metal complex, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-{[5-(2-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
N’~1~-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-{[5-(2-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-{[5-(2-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N’~1~-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]-2-{[5-(4-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- **N’~1~-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-2-{[5-(3-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
Uniqueness
N’~1~-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-{[5-(2-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE is unique due to its specific combination of bromophenyl, chlorophenyl, and triazolyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C18H15BrClN5OS |
---|---|
Molecular Weight |
464.8 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H15BrClN5OS/c1-25-17(14-7-2-3-8-15(14)20)23-24-18(25)27-11-16(26)22-21-10-12-5-4-6-13(19)9-12/h2-10H,11H2,1H3,(H,22,26)/b21-10+ |
InChI Key |
WPVFYUYVMRZACO-UFFVCSGVSA-N |
Isomeric SMILES |
CN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=CC=C2)Br)C3=CC=CC=C3Cl |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NN=CC2=CC(=CC=C2)Br)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.